Methyl Green zinc chloride salt

Vue d'ensemble

Description

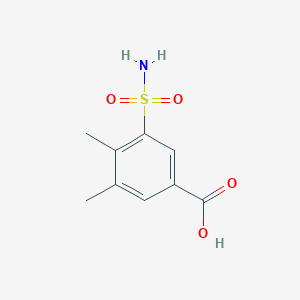

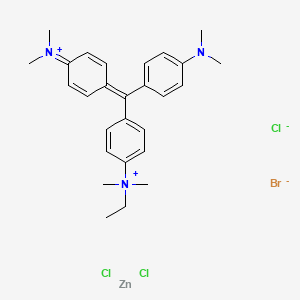

Methyl Green, Zinc chloride salt (chemical formula: C27H35Cl4N3Zn) is the zinc chloride salt form of Methyl green . Methyl green is a cationic or positive charged stain. It binds selectively to the AT-rich regions of native DNA and is mainly used for the DNA and RNA staining in the cell nuclei .

Synthesis Analysis

Methyl Green is a synthetic, triphenylmethane-type cationic dye related to ethyl green . It possesses aniline rings with different degrees of methylation . The dye binds specifically to the A-T rich regions of the major groove of DNA with the help of two positive charges .Molecular Structure Analysis

The linear formula of Methyl Green zinc chloride salt is C27H35BrClN3 · ZnCl2 . It has a molecular weight of 653.24 .Chemical Reactions Analysis

At a very high pH, methyl green forms an alkaline solution and gets converted to a colorless carbinol base .Physical And Chemical Properties Analysis

This compound is a powder with a dye content of approximately 83% . It has a melting point of over 300 °C . It is soluble in water at a concentration of 1 mg/mL . The maximum absorbance (εmax) is greater than 11100.00 at 417-425 nm in water at 0.005 g/L .Applications De Recherche Scientifique

Photocatalysis and Antibacterial Application

Methyl Green zinc chloride salt has applications in the synthesis of zinc oxide nanoparticles. These nanoparticles, synthesized using a green method, have shown high efficiency in the photocatalysis of methylene blue and methyl orange under UV radiation. Additionally, these nanoparticles exhibit significant antibacterial activity against E. coli, highlighting their potential in environmental and health-related applications (Vo Thi Thu Nhu et al., 2022).

Corrosion Inhibition

Research has demonstrated the effectiveness of green inhibitors like Tricine for controlling the corrosion of zinc electrodes in neutral chloride solutions. This finding is significant for environmental sustainability, providing an eco-friendly alternative for corrosion control (H. Nady & H. Nady, 2017).

Electrodeposition Applications

This compound plays a role in the direct electrodeposition of FeCoZn wire arrays from a zinc chloride-based ionic liquid. This process facilitates the creation of polycrystalline ternary FeCoZn nanowires, which are valuable for various technological applications (Jia-Ming Yang et al., 2011).

Activated Carbon Development

Zinc chloride is a commonly used activator in the chemical activation of activated carbon. Its role is crucial in improving the properties and performance of activated carbon for adsorbing water pollutants, making it an important component in environmental cleanup efforts (Pua Eng Hock & M. Zaini, 2018).

Composite Material Development

The intercalation of layered zinc hydroxide salts with anionic orange azo dyes demonstrates the potential of this compound in creating colorful and transparent composite materials. This application is particularly relevant in the field of material science for developing innovative materials with enhanced mechanical properties (Marlon N. B. Silva et al., 2012).

High Photocatalytic Activity

Zinc chloride has been used as a multi-functional modifier in the synthesis of porous g-C3N4, demonstrating high photocatalytic activity. This application is significant in environmental science, particularly in the degradation of pollutants like methyl orange in water (X. Sun et al., 2015).

High-Density Polyethylene Composites

The use of zinc layered hydroxide salts intercalated with anionic azo dyes in high-density polyethylene composites has shown promising results. This application offers insights into the potential of this compound in improving mechanical properties and UV photostability of materials, which is crucial for various industrial and consumer products (Ademir Zimmermann et al., 2013).

Solution Properties

Research on the densities and viscosities of zinc chloride solutions in N-methylacetamide provides valuable data for various scientific and industrial processes. Understanding these properties is essential for applications where the solution behavior of zinc chloride is a critical factor (A. Dyshin et al., 2018).

Catalytic Activities

Studies on layered hydroxide salts, including zinc hydroxide chloride, have shown their efficacy as catalysts for dye bleaching. This highlights another application of this compound in wastewater treatment, offering an environmentally friendly solution for dye removal (Murilo Gonçalves da Rocha et al., 2019).

Battery Development

The role of zinc salts in ionic liquids has been investigated for the development of Zn-based secondary batteries. Research on the electrodeposition and dissolution of Zn2+ in various ionic liquids provides critical insights for advancing energy storage technologies (T. Simons et al., 2012).

Wastewater Treatment

The kinetic investigation of 1,9-dimethyl-methylene blue zinc chloride double salt removal from wastewater using ferrate (VI) oxidation and UV radiation demonstrates the potential of this compound in wastewater treatment. This research is particularly relevant for the efficient removal of dyes from industrial effluents (Amirreza Talaiekhozani et al., 2020).

Nanoparticle Synthesis

The synthesis of ZnO nanoparticles in ionic liquids like [Bmim]Cl and their photocatalytic investigation for dye degradation showcases the versatility of this compound in nanotechnology. This application is crucial for environmental remediation and advanced material science (S. Rabieh et al., 2014).

Mécanisme D'action

Target of Action

Methyl Green Zinc Chloride Salt is primarily used as a DNA stain in histochemistry . It binds specifically to the A-T rich regions of the major groove of DNA . At low concentrations, it binds selectively to AT-rich regions of native DNA .

Mode of Action

The compound interacts with its targets (A-T rich regions of DNA) through the help of two positive charges . This interaction results in the staining of the DNA, which allows for its detection and analysis in various applications.

Pharmacokinetics

It is soluble in water , which may influence its bioavailability and distribution.

Result of Action

The primary result of the action of this compound is the staining of DNA, particularly in A-T rich regions . This allows for the visualization and analysis of DNA in various applications, including diagnostic assays, manufacturing, hematology, and histology .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. At a very high pH, methyl green forms an alkaline solution and gets converted to a colorless carbinol base . This suggests that the efficacy and stability of the compound can be affected by the pH of the environment.

Safety and Hazards

Methyl Green zinc chloride salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

dichlorozinc;[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;bromide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3.BrH.3ClH.Zn/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKSQWOQZFIQKW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].Cl[Zn]Cl.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35BrCl3N3Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7114-03-6 | |

| Record name | Methyl green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7114-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-N,N-dimethylanilinium bromide chloride, compound with zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1364102.png)

![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)

![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)